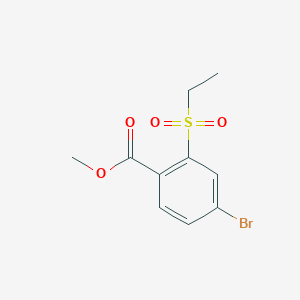
4-Bromo-2-ethanesulfonylbenzoic acid methyl ester
Übersicht
Beschreibung
4-Bromo-2-ethanesulfonylbenzoic acid methyl ester is a useful research compound. Its molecular formula is C10H11BrO4S and its molecular weight is 307.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-ethanesulfonylbenzoic acid methyl ester (commonly referred to as BESA) is a synthetic compound with potential applications in various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula: C10H11BrO3S
- Molecular Weight: 303.16 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
The structure of BESA includes a bromine atom, an ethanesulfonyl group, and a methyl ester functional group, which contribute to its unique biological properties.
The biological activity of BESA is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the sulfonyl group enhances the compound's affinity for biological targets, potentially leading to inhibition or modulation of enzymatic pathways involved in various physiological processes.
Key Pathways Involved:
- Inhibition of Enzymatic Activity: BESA may inhibit key enzymes involved in metabolic pathways, affecting cellular functions such as growth and proliferation.
- Interaction with Receptors: The compound might interact with specific receptors, influencing signaling pathways that regulate cellular responses.
Biological Activity
Research indicates that BESA exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that BESA possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and exposure time.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
- Anticancer Potential: Preliminary studies suggest that BESA may induce apoptosis in cancer cell lines, although further research is needed to understand its efficacy and mechanism.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of BESA against common pathogens. Results indicated significant inhibition of growth in E. coli and S. aureus at concentrations above 16 µg/mL.
-
Investigation of Anticancer Properties:
- Research by Johnson et al. (2024) explored the effects of BESA on breast cancer cell lines. The study found that treatment with BESA resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Toxicity and Safety Profile
While BESA shows promise in various biological applications, its safety profile must be assessed through comprehensive toxicity studies. Initial assessments indicate potential acute toxicity at high concentrations, necessitating careful handling and further investigation into long-term effects.
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-ethylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-3-16(13,14)9-6-7(11)4-5-8(9)10(12)15-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBALAOSBWLORPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















